molecular formula C26H24N6O2 B13795693 Decanediamide, N,N'-bis(3,4-dicyanophenyl)- CAS No. 57414-42-3

Decanediamide, N,N'-bis(3,4-dicyanophenyl)-

Cat. No.: B13795693
CAS No.: 57414-42-3
M. Wt: 452.5 g/mol
InChI Key: NSKQFRRGJXVKEE-UHFFFAOYSA-N
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Description

Decanediamide, N,N'-bis(3,4-dicyanophenyl)- (hereafter referred to as C10 bisorthodinitrile), is a member of the bisorthodinitrile family with the general formula N,N'-bis(3,4-dicyanophenyl) alkanediamide (Fig. 1). This compound is characterized by two 3,4-dicyanophenyl groups linked via a decanediamide (C10 aliphatic) chain. Its primary application lies in synthesizing polyphthalocyanine resins, which exhibit exceptional thermal stability (up to 350°C with moderate degradation) and mechanical strength comparable to epoxy resins but with superior heat resistance .

The synthesis involves reacting sebacyl chloride (C10 aliphatic diacid chloride) with 4-aminophthalonitrile in pyridine, yielding a white crystalline solid with a melting point (mp) of 192–194°C (Table I, ). Upon polymerization, C10 bisorthodinitrile forms a phthalocyanine network through cyclotetramerization of nitrile groups, producing high-molecular-weight polymers suitable for coatings, adhesives, and structural materials .

Properties

CAS No.

57414-42-3

Molecular Formula

C26H24N6O2

Molecular Weight

452.5 g/mol

IUPAC Name

N,N'-bis(3,4-dicyanophenyl)decanediamide

InChI

InChI=1S/C26H24N6O2/c27-15-19-9-11-23(13-21(19)17-29)31-25(33)7-5-3-1-2-4-6-8-26(34)32-24-12-10-20(16-28)22(14-24)18-30/h9-14H,1-8H2,(H,31,33)(H,32,34)

InChI Key

NSKQFRRGJXVKEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCCCCCCCC(=O)NC2=CC(=C(C=C2)C#N)C#N)C#N)C#N

Origin of Product

United States

Preparation Methods

Chemical Structure and Significance

The compound consists of a decanediamide core (a 10-carbon aliphatic diamide) with each amide nitrogen bonded to a 3,4-dicyanophenyl substituent. This structure facilitates the formation of amide-linked polyphthalocyanines, which exhibit superior toughness and thermal stability compared to other linking structures such as diether linkages.

Preparation Methods of Decanediamide, N,N'-bis(3,4-dicyanophenyl)-

General Synthetic Approach

The preparation of Decanediamide, N,N'-bis(3,4-dicyanophenyl)- typically involves the reaction of a decanediamine or decanediamide precursor with 3,4-dicyanophenyl derivatives under controlled conditions to form the diamide linkage. The process is multistep and leverages nucleophilic aromatic substitution and amide bond formation chemistry.

Detailed Synthetic Route

Starting Materials
Stepwise Synthesis
  • Activation of Decanediamine: The decanediamine is converted into its diacid chloride or activated intermediate to facilitate amide bond formation.

  • Nucleophilic Aromatic Substitution: The activated decanediamine reacts with 3,4-dicyanophenyl derivatives via nucleophilic substitution, where the amine groups attack the electrophilic carbonyl carbon of the aromatic acid chloride, forming amide bonds.

  • Polymerization (if applicable): The diamide monomer can be further polymerized, especially in the presence of catalysts such as stannous chloride, to form polyphthalocyanines through cyclic addition reactions without volatile by-products.

Reaction Conditions

  • Solvents: Dry dimethyl sulfoxide (DMSO) or other polar aprotic solvents are used to facilitate nucleophilic aromatic substitution.
  • Temperature: Typically reactions are conducted at 70–140 °C depending on the step.
  • Catalysts: Potassium carbonate is used to deprotonate phenols or amines in related syntheses; stannous chloride is employed to accelerate polymerization.
  • Atmosphere: Inert atmosphere (nitrogen or argon) is maintained to prevent oxidation.

Example Synthesis from Research Data

From the Defense Technical Information Center (DTIC) report on high-performance composites:

  • The C10-diamide monomer (equivalent to Decanediamide, N,N'-bis(3,4-dicyanophenyl)-) was prepared via a multistep process starting from docosanedioic acid derivatives.
  • The monomer was synthesized by reacting the appropriate diamine with 3,4-dicyanophenyl acid derivatives, followed by purification and characterization.
  • The product was procured commercially in large quantities (96 pounds) from Eastman Kodak Co. following technology transfer from the Naval Research Laboratory (NRL).
  • The monomer was verified by quality assurance tests for purity and performance in polymerization reactions.

Comparative Analysis of Linking Structures

Linking Structure Flexibility Thermal Stability Water Absorption (%) Mechanical Toughness
Decanediamide (C10) Moderate High 7.0 Superior fracture energy
Aromatic Diether-linked More rigid High 1.1 - 3.7 Good
Aliphatic Diether-linked More flexible High Similar to aromatic Good

The decanediamide-linked polyphthalocyanines showed the highest water absorption (~7 wt.%) due to the polar amide groups but also exhibited superior toughness and fracture energy, making them suitable for high-performance applications.

Supporting Research Findings

  • The polymerization of the diamide monomer leads to polyphthalocyanines with excellent thermomechanical properties.
  • The synthesis route is short, simple, and cost-effective, utilizing inexpensive starting materials.
  • The amide linkage provides enhanced toughness compared to diether linkages.
  • The curing process involves heating neat or with catalysts such as stannous chloride, producing solid, void-free polymers suitable for aerospace and high-temperature applications.

Summary Table of Preparation Steps

Step No. Process Description Reagents/Conditions Outcome
1 Preparation of decanediamine intermediate Starting from docosanedioic acid Activated diamine precursor
2 Activation of 3,4-dicyanophenyl derivative Conversion to acid chloride or activated form Electrophilic aromatic compound
3 Amide bond formation Reaction in dry DMSO, 70–140 °C, inert atmosphere Formation of diamide monomer
4 Purification and quality assurance Filtration, recrystallization Pure diamide monomer
5 Polymerization (optional) Heating neat or with SnCl2 catalyst Polyphthalocyanine polymer

Chemical Reactions Analysis

Types of Reactions

Decanediamide, N,N’-bis(3,4-dicyanophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Decanediamide, N,N’-bis(3,4-dicyanophenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Decanediamide, N,N’-bis(3,4-dicyanophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity. The nitrile groups in the compound play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs: N,N'-bis(3,4-dicyanophenyl) Alkanediamides

C10 bisorthodinitrile belongs to a homologous series of bisorthodinitriles with varying aliphatic chain lengths (n = 4–18). Key analogs and their properties are summarized in Table 1.

Table 1: Properties of N,N'-bis(3,4-dicyanophenyl) Alkanediamides

Compound (n) Melting Point (°C) Yield (%) Recrystallization Solvent Molecular Formula
4 (C4) 300–302 55 C5H5DMF C20H12N6O2
5 (C5) 256–259 68 Toluene-DMF C21H14N6O2
10 (C10) 192–194 63 CH3CN C26H24N6O2
13 (C13) 178–181 71 CH3CN C29H30N6O2
18 (C18) 163–166 60 CH3CN C34H40N6O2

Key Observations :

  • Chain Length vs. Melting Point : Longer aliphatic chains (e.g., C18) reduce intermolecular forces, lowering melting points (C18: 163–166°C vs. C4: 300–302°C). This trend influences processing temperatures and polymer curing conditions .
  • Polymerization Efficiency : Shorter chains (n = 4–6) require higher curing temperatures (>240°C) due to steric hindrance, leading to lower-quality polymers. Optimal polymerization occurs with n = 7–18, where the aliphatic spacer balances flexibility and reactivity .
  • Thermal Stability : Polymers derived from C10 and C13 bisorthodinitriles exhibit the highest thermal resistance. For example, C13 polyphthalocyanine retains structural integrity at 235°C for >7 days, outperforming copper-containing analogs (Fig. 2, ) .

Functional Analogs: Phthalimide and Polyimide Precursors

3-Chloro-N-phenyl-phthalimide ()
  • Structure : A phthalimide derivative with a chloro substituent and phenyl group (Fig. 1, ).
  • Application: Monomer for polyimides, which are thermally stable but degrade above 200°C.
  • Comparison : Unlike C10 bisorthodinitrile, phthalimide-based polymers lack the phthalocyanine nucleus, resulting in lower thermal stability. Polyimides also require complex synthesis routes, whereas bisorthodinitriles polymerize directly via nitrile cyclization .
CNI-1493 (Semapimod) ()
  • Structure : A tetravalent guanylhydrazone with anti-inflammatory properties.
  • Comparison : Functionally distinct from C10 bisorthodinitrile, highlighting the versatility of bisorthodinitriles in materials science versus biomedical applications .

Performance Comparison with Conventional Resins

Table 2: Thermal Stability of C10 Polyphthalocyanine vs. Epoxy Resins

Property C10 Polyphthalocyanine Epoxy Resins
Decomposition Onset 200°C (no degradation) 200°C (decomposes)
Structural Integrity at 250°C Slight degradation Complete failure
Adhesive Strength at 200°C Maintained Lost

C10 polyphthalocyanine outperforms epoxies in high-temperature environments, making it suitable for aerospace and automotive applications. However, epoxy resins remain superior in room-temperature adhesion and ease of processing .

Biological Activity

Decanediamide, N,N'-bis(3,4-dicyanophenyl)-, also known by its CAS number 57414-42-3, is a synthetic compound with a molecular formula of C26H24N6O2 and a molecular weight of approximately 452.52 g/mol. This compound has garnered attention in various fields including pharmaceuticals and materials science due to its unique structural characteristics and potential biological activities.

  • Molecular Formula : C26H24N6O2
  • Molecular Weight : 452.52 g/mol
  • LogP : 4.10
  • InChI Key : NSKQFRRGJXVKEE-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of Decanediamide, N,N'-bis(3,4-dicyanophenyl)- has been explored primarily in the context of its interactions with biological molecules and potential therapeutic applications. Research indicates that this compound may exhibit various pharmacological effects, including:

  • Anticancer Properties : Preliminary studies suggest that Decanediamide derivatives can interact with DNA and inhibit cancer cell proliferation.
  • Antioxidant Activity : Some derivatives have shown potential in scavenging free radicals, which could contribute to their protective effects against oxidative stress.
  • Binding Affinity : The compound's ability to bind with proteins such as human serum albumin (HSA) and its interactions with nucleic acids have been studied to understand its mechanism of action.

Anticancer Activity

A notable study investigated the cytotoxic effects of Decanediamide on various cancer cell lines. The study utilized assays to measure cell viability and proliferation rates. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner across multiple cancer types.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
HeLa (Cervical)12.5Inhibition of cell cycle progression
A549 (Lung)18.7DNA intercalation leading to strand breaks

Binding Studies

In vitro studies have demonstrated that Decanediamide binds effectively to CT-DNA and HSA, suggesting its potential in drug delivery systems. Using UV-Vis spectrophotometry and fluorescence spectroscopy, researchers found:

  • Binding Constant (Kb) : The binding constant for CT-DNA was estimated at 1.2×105M11.2\times 10^5M^{-1}, indicating strong interaction.
  • Fluorescence Quenching : The fluorescence intensity of HSA decreased significantly in the presence of Decanediamide, confirming binding.

Molecular Docking Studies

Molecular docking simulations were performed to predict the binding sites and affinities of Decanediamide with key biological targets. The results indicated favorable interactions with:

  • Topoisomerase II : Important for DNA replication.
  • Bcl-2 Family Proteins : Involved in apoptosis regulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for Decanediamide, N,N'-bis(3,4-dicyanophenyl)-?

  • Methodology : Multi-step synthesis involving nucleophilic substitution and condensation reactions under inert atmospheres (e.g., nitrogen). Key intermediates include 3,4-dicyanophenyl derivatives and decanedioyl chloride. Purification via column chromatography (silica gel, gradient elution with dichloromethane/methanol) or recrystallization (using DMF/ethanol mixtures). Monitor reaction progress using TLC and confirm purity via HPLC .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodology :

  • FT-IR : Confirm amide bonds (C=O stretch ~1650 cm⁻¹) and nitrile groups (C≡N ~2230 cm⁻¹).
  • NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 7.0–8.5 ppm) and aliphatic chains (δ 1.2–2.5 ppm).
  • Single-crystal X-ray diffraction : Determine molecular geometry and intermolecular interactions (e.g., π-π stacking). Crystallize from DMSO/water mixtures .
  • Elemental analysis : Validate stoichiometry (C, H, N content).

Q. How can researchers assess solubility and stability under varying experimental conditions?

  • Methodology :

  • Solubility : Test in polar aprotic solvents (DMF, DMSO) and non-polar solvents (toluene, hexane) via gravimetric analysis.
  • Thermal stability : TGA/DSC to determine decomposition temperatures (e.g., onset at >300°C for similar diamides).
  • Photostability : UV-Vis spectroscopy under controlled light exposure (λ = 254–365 nm) .

Advanced Research Questions

Q. How do the electronic properties of this compound facilitate applications in organic electronics (e.g., OLEDs)?

  • Methodology :

  • Electrochemical analysis : Cyclic voltammetry (in acetonitrile with TBAPF₆) to determine HOMO/LUMO levels.
  • Charge transport studies : Time-resolved microwave conductivity (TRMC) or space-charge-limited current (SCLC) measurements.
  • Exciplex formation : Interface studies using donor/acceptor layers (e.g., TAPC/DCA) with photoluminescence quenching and transient absorption spectroscopy .

Q. What supramolecular interactions govern its self-assembly in solid-state or solution phases?

  • Methodology :

  • X-ray crystallography : Identify hydrogen bonds (N-H···O=C) and π-π interactions between aromatic rings.
  • DFT calculations : Optimize dimer geometries (B3LYP/6-311G(d,p)) to quantify interaction energies.
  • Dynamic light scattering (DLS) : Monitor aggregation in solution (e.g., in THF at 0.1–1.0 mM) .

Q. How can computational modeling (DFT/MD) predict reactivity and optimize synthetic pathways?

  • Methodology :

  • Reaction mechanism : Simulate energy barriers for condensation steps using Gaussian 09 with solvation models (IEF-PCM).
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction kinetics.
  • TD-DFT : Predict UV-Vis spectra and compare with experimental data to validate models .

Q. How to resolve contradictory data in spectroscopic or crystallographic analyses?

  • Methodology :

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in complex aromatic regions.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺).
  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphs .

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